molecular formula C8H17ClN2O B1592422 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride CAS No. 71879-46-4

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride

Cat. No. B1592422
CAS RN: 71879-46-4
M. Wt: 192.68 g/mol
InChI Key: RZYHSUNFANHIFI-UHFFFAOYSA-N
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Description

“1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 71879-46-4 . It has a molecular weight of 192.69 . It is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 1-acetyl-N-methyl-4-piperidinamine hydrochloride . The Inchi Code is 1S/C8H16N2O.ClH/c1-7(11)10-5-3-8(9-2)4-6-10;/h8-9H,3-6H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm^3 . Its boiling point is 288.8±13.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.8±3.0 kJ/mol . The flash point is 128.4±19.8 °C . The index of refraction is 1.469 . The molar refractivity is 48.8±0.3 cm^3 . The polar surface area is 32 Å^2 . The polarizability is 19.3±0.5 10^-24 cm^3 . The surface tension is 32.6±3.0 dyne/cm . The molar volume is 175.2±3.0 cm^3 .

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

Research by Merugu et al. (2010) focused on the synthesis of derivatives involving 1-(4-(piperidin-1-yl) phenyl) ethanone under microwave irradiation, leading to compounds with notable antibacterial activity. This process highlights the compound's utility in facilitating efficient syntheses of biologically active molecules Merugu, Ramesh, & Sreenivasulu, 2010.

Biginelli Reaction for Novel Dihydropyrimidinone Derivatives

Bhat et al. (2018) utilized a compound structurally related to 1-(4-(Methylamino)piperidin-1-yl)ethanone in a one-pot Biginelli reaction, showcasing its role in the synthesis of dihydropyrimidinone derivatives with potential medicinal applications. This demonstrates the compound's versatility in creating a variety of bioactive molecules Bhat, Al-Omar, Ghabbour, & Naglah, 2018.

Hydroaminomethylation for High Selectivity and Activity

Hamers et al. (2009) investigated the hydroaminomethylation of 1-octene and piperidine, demonstrating the compound's effectiveness in achieving high selectivity and activity in catalytic processes. This research offers insights into its potential for creating complex molecules with high precision Hamers, Kosciusko-Morizet, Müller, & Vogt, 2009.

Synthesis and Characterization of Novel Compounds

Govindhan et al. (2017) synthesized a novel compound involving 1-(4-(Methylamino)piperidin-1-yl)ethanone, which was then characterized for its properties, including thermal stability and cytotoxic studies. This research underscores the compound's utility in developing new materials with potential biomedical applications Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017.

Molecular Interaction Studies

Research on molecular interaction, such as that conducted by Shim et al. (2002), explores the antagonist activities of related piperidine compounds, providing a foundation for understanding how modifications to the piperidine moiety can influence biological activity. This is crucial for the development of pharmaceuticals targeting specific receptors Shim, Welsh, Cartier, Edwards, & Howlett, 2002.

Safety and Hazards

The compound has been classified under GHS07 . The signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

1-[4-(methylamino)piperidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(11)10-5-3-8(9-2)4-6-10;/h8-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYHSUNFANHIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608831
Record name 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71879-46-4
Record name 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium hydroxide flakes (2 g) were added to a solution of methylammonium chloride (8.5 g) in methanol (75 ml) at 0°-5°. 1-Acetylpiperid-4-one (14 g) was then added, the mixture stirred for 15 minutes and then a solution of sodium cyanoborohydride (2.5 g) in methanol (25 ml) was added over a period of 30 minutes. The mixture was stirred at room temperature overnight and then potassium hydroxide (6 g) was added. After filtration through sodium carbonate, the filtrate was evaporated to dryness and the residue was partitioned between chloroform (100 ml) and aqueous potassium hydroxide (2.5 g in 15 ml H2O). The chloroform layer was dried (Na2CO3) and evaporated to give a colorless oil which was dissolved in a mixture of ethanol (40 ml) and isopropyl alcohol (40 ml), then excess hydrogen chloride gas was bubbled into the cooled solution (ice bath). Addition of acetone resulted in the slow crystallization of 1-acetyl-4-methylaminopiperidine hydrochloride (5.5 g) (identified by n.m.r.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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